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Compound of Interest

Compound Name: 6-Ethoxynicotinaldehyde

Cat. No.: B113379

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the nuclear magnetic resonance (NMR) and
mass spectrometry (MS) data for 6-Ethoxynicotinaldehyde (CAS RN: 97455-61-3). While
experimental NMR data for this specific compound is not readily available in the public domain,
this document provides predicted mass spectrometry data and an analysis of expected NMR
spectral characteristics based on analogous compounds and established principles of
spectroscopic theory. Detailed experimental protocols for acquiring such data are also
presented.

Compound Information

o |[UPAC Name: 6-ethoxypyridine-3-carbaldehyde
e Molecular Formula: CsHoNO:2
e Molecular Weight: 151.16 g/mol

e Chemical Structure:

Mass Spectrometry Data
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Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge
ratio (m/z) of ionized molecules. This information helps in determining the molecular weight and
elemental composition of a compound. The following table summarizes the predicted mass
spectrometry data for 6-Ethoxynicotinaldehyde.

Table 1: Predicted Mass Spectrometry Data for 6-Ethoxynicotinaldehyde[1]

lon Species Predicted m/z
[M+H]* 152.0706
[M+Na]* 174.0525
[M+K]* 190.0265
[M+NHa]* 169.0971
[M-H]- 150.0560

M represents the parent molecule.

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for
elucidating the structure of organic molecules by providing information about the chemical
environment of atomic nuclei, such as hydrogen (*H) and carbon-13 (*3C).

Disclaimer: As of the latest search, experimental *H and 3C NMR data for 6-
Ethoxynicotinaldehyde are not publicly available. The following tables present expected
chemical shift ranges based on the analysis of structurally similar compounds, such as other
substituted nicotinaldehydes.[2]

Expected *H NMR Spectral Data

The *H NMR spectrum would provide information on the number of different types of protons

and their neighboring protons.

Table 2: Expected *H NMR Chemical Shifts for 6-Ethoxynicotinaldehyde
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Expected Chemical

Proton Assignment Shift (5, ppm) Multiplicity Integration
Aldehyde (-CHO) 9.8-10.5 Singlet (s) 1H
Pyridine Ring (H-2) 8.5-8.8 Singlet (s) 1H
Pyridine Ring (H-4) 79-8.2 Doublet (d) 1H
Pyridine Ring (H-5) 6.8-7.1 Doublet (d) 1H
Ethoxy (-OCH2CH?5) 43-4.6 Quartet (q) 2H
Ethoxy (-OCH2CH5) 1.3-1.6 Triplet (t) 3H

Solvent: CDCl3

Expected *C NMR Spectral Data

The 13C NMR spectrum reveals the number of non-equivalent carbons in the molecule.

Table 3: Expected 13C NMR Chemical Shifts for 6-Ethoxynicotinaldehyde

Carbon Assignment Expected Chemical Shift (6, ppm)
Aldehyde (-CHO) 190 - 195

Pyridine Ring (C-6) 163 - 168

Pyridine Ring (C-2) 150 - 155

Pyridine Ring (C-4) 137 - 142

Pyridine Ring (C-3) 125-130

Pyridine Ring (C-5) 110-115

Ethoxy (-OCH2CHs) 60 - 65

Ethoxy (-OCH2CHs) 14-18

Solvent: CDCIz
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Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry
data, based on standard laboratory practices.

NMR Data Acquisition

Sample Preparation:
o Weigh approximately 5-10 mg of 6-Ethoxynicotinaldehyde.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

» Transfer the solution to a 5 mm NMR tube.

H NMR Spectroscopy Parameters:

e Spectrometer: 400 MHz or higher field NMR spectrometer.

e Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

o Number of Scans: 16 to 64, depending on the sample concentration.
o Relaxation Delay: 1-2 seconds.

e Acquisition Time: 2-4 seconds.

e Spectral Width: -2 to 12 ppm.

e Temperature: 298 K.

13C NMR Spectroscopy Parameters:

e Spectrometer: 100 MHz or higher, corresponding to the *H frequency.
e Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

o Number of Scans: 1024 to 4096, due to the low natural abundance of 13C.
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Relaxation Delay: 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: 0 to 220 ppm.

Temperature: 298 K.

Data Processing:

e Apply a Fourier transform to the Free Induction Decay (FID).
e Phase correct the resulting spectrum.

o Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for *H and 77.16 ppm for
the central peak of the CDCIs triplet for 13C.

« Integrate the signals in the H NMR spectrum.

Mass Spectrometry Data Acquisition

Sample Preparation:

o Prepare a dilute solution of 6-Ethoxynicotinaldehyde (approximately 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

Electrospray lonization (ESI) Mass Spectrometry Parameters:

 lonization Mode: Positive ion mode ([M+H]*) is typically used for compounds with basic
nitrogen atoms.

o Capillary Voltage: 3.0 - 4.5 kV.
o Cone Voltage: 20 - 40 V.
e Source Temperature: 120 - 150 °C.

o Desolvation Temperature: 300 - 400 °C.
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¢ Desolvation Gas Flow (N2): 600 - 800 L/hr.

e Mass Range: m/z 50 - 500.

Data Analysis:

 I|dentify the molecular ion peak (e.g., [M+H]*).

* Analyze the fragmentation pattern (if any) to confirm structural features. The primary
fragmentation would likely involve the loss of the ethoxy group or the aldehyde group.

Visualizations
Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized
organic compound like 6-Ethoxynicotinaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ 1. PubChemlLite - 6-ethoxynicotinaldehyde (C8HINO2) [pubchemlite.lcsb.uni.lu]
e 2. benchchem.com [benchchem.com]

 To cite this document: BenchChem. [An In-depth Technical Guide on the Spectroscopic
Analysis of 6-Ethoxynicotinaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b113379#6-ethoxynicotinaldehyde-nmr-and-mass-
spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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